2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with phenyl and cyclohexyl groups, along with a chloroacetamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the cyclization of hydrazine derivatives with diketones or β-keto esters. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the phenyl and cyclohexyl groups.
The final step involves the acylation of the pyrazole derivative with chloroacetyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific biological context and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dinitrophenyl)acetamide: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-cyclohexylphenyl)acetamide: Lacks the pyrazole ring, resulting in different reactivity and applications.
2-chloro-N-(3-chlorophenyl)acetamide:
Uniqueness
2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is unique due to its combination of a pyrazole ring with phenyl and cyclohexyl substituents, along with a chloroacetamide group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c24-16-23(28)25-22-15-21(26-27(22)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17H,1,3-4,7-8,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAZGDRGPDLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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